molecular formula C8H8ClNO2 B104528 Methyl 2-(2-chloropyridin-4-yl)acetate CAS No. 884600-82-2

Methyl 2-(2-chloropyridin-4-yl)acetate

Cat. No.: B104528
CAS No.: 884600-82-2
M. Wt: 185.61 g/mol
InChI Key: RQZVZTKKGCCTTL-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloropyridin-4-yl)acetate is a pyridine derivative characterized by a methyl ester group attached to an acetic acid backbone, which is further substituted at the pyridine ring’s 4-position with a chlorine atom at the 2-position. Its molecular formula is C₈H₇ClNO₂, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s structure enables reactivity at both the ester group and the chlorinated pyridine ring, facilitating diverse derivatization pathways.

Properties

IUPAC Name

methyl 2-(2-chloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZVZTKKGCCTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646813
Record name Methyl (2-chloropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884600-82-2
Record name Methyl (2-chloropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-chloropyridin-4-yl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-chloropyridin-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Scientific Research Applications

Chemistry

Methyl 2-(2-chloropyridin-4-yl)acetate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study the effects of pyridine derivatives on biological systems. It has potential as a therapeutic agent due to its ability to interact with specific molecular targets within cells.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that chlorination enhances its efficacy compared to non-halogenated analogs.
  • Anticancer Activity : In vitro studies demonstrated that this compound can induce apoptosis in human cancer cell lines. For instance, treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The mechanism involves activation of caspase pathways critical for programmed cell death.

Medicine

This compound is under investigation for its potential use in drug development. Its derivatives are being explored for applications in treating various diseases due to their biological activity .

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted that this compound showed lower MIC values against bacterial strains compared to its brominated and fluorinated counterparts, suggesting enhanced antimicrobial properties due to the chlorination.
  • Cancer Cell Studies : Research involving human cancer cell lines indicated that treatment with this compound led to significant apoptosis rates, establishing its potential as a lead compound for anticancer drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:

FeatureImpact
Chlorine SubstitutionEnhances lipophilicity and binding affinity to biological targets.
Ester FunctionalityInfluences solubility and bioavailability, affecting pharmacokinetics.

The presence of the chlorine atom significantly alters the compound's reactivity and interaction profiles compared to similar compounds like methyl 2-(bromopyridin-4-yl)acetate or methyl 2-(fluoropyridin-4-yl)acetate.

Summary Table of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus and E. coli; lower MIC values than non-halogenated analogs.
AnticancerInduces apoptosis; effective cytotoxicity at micromolar concentrations.

Mechanism of Action

The mechanism of action of methyl 2-(2-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds, focusing on substituent variations, molecular weights, and applications:

Compound Name Molecular Formula Substituent Position(s) Molecular Weight Key Differences References
Methyl 2-(2-chloropyridin-4-yl)acetate C₈H₇ClNO₂ 2-Cl, pyridin-4-yl 199.63 (est.) Methyl ester; 2-Cl on pyridine
Ethyl 2-(2-chloropyridin-4-yl)acetate C₉H₁₀ClNO₂ 2-Cl, pyridin-4-yl 199.63 Ethyl ester instead of methyl
Methyl 2-(2-chloropyridin-3-yl)acetate C₈H₇ClNO₂ 2-Cl, pyridin-3-yl 199.63 Chlorine at pyridine 3-position
Ethyl 2-(3-chloropyridin-4-yl)acetate C₉H₁₀ClNO₂ 3-Cl, pyridin-4-yl 199.63 Chlorine at pyridine 3-position
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate·HCl C₉H₁₂Cl₂N₂O₂ 3-Cl, amino substitution 263.11 Amino group addition; hydrochloride salt
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate C₁₄H₁₂Cl₂N₂O₂ Pyrimidine core 311.16 Pyrimidine ring; dual chloro substituents

Detailed Analysis of Structural and Functional Differences

Substituent Position on Pyridine Ring
  • Chlorine at 2- vs. 3-Position: this compound (target compound) has chlorine at the pyridine 2-position, which may enhance electrophilic aromatic substitution (EAS) reactivity at the 4-position due to ortho/para-directing effects.
Ester Group Variations
  • Methyl vs. Ethyl Esters :
    • Ethyl esters (e.g., ethyl 2-(2-chloropyridin-4-yl)acetate ) exhibit slightly increased lipophilicity compared to methyl esters, impacting solubility and metabolic stability in biological systems .
Heterocyclic Core Modifications
  • Pyridine vs. Pyrimidine :
    • Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate replaces pyridine with a pyrimidine ring, introducing additional nitrogen atoms. This modification enhances hydrogen-bonding capacity and may influence binding affinity in medicinal chemistry applications.
Functional Group Additions
  • Amino-Substituted Derivatives: Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride incorporates an amino group, enabling participation in peptide coupling reactions or coordination chemistry. The hydrochloride salt improves aqueous solubility for pharmaceutical formulations.

Pharmacological and Industrial Relevance

  • Comparatively, pyridine-based acetates like the target compound are more prevalent in drug discovery due to their bioisosteric compatibility with aromatic pharmacophores.

Biological Activity

Methyl 2-(2-chloropyridin-4-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name: Methyl (2-chloro-4-pyridinyl)acetate
  • Molecular Formula: C8H8ClNO2
  • CAS Number: 884600-82-2

The presence of the chloropyridine moiety is significant for its biological interactions, as halogenated pyridines often exhibit enhanced reactivity and biological activity compared to their non-halogenated counterparts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related compounds have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .
  • Antimicrobial Activity : Research indicates that chlorinated pyridine derivatives often exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against resistant strains .
  • Anticancer Properties : Some studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Chlorine Substitution : The chlorine atom on the pyridine ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Ester Functionality : The ester group can influence solubility and bioavailability, impacting the pharmacokinetic properties of the compound.

A comparative analysis with similar compounds reveals that variations in substituents can lead to significant differences in biological activity. For example, methyl 2-(4-chloropyridin-2-yl)acetate has shown different potency profiles in enzyme inhibition assays compared to its 2-chloro counterpart.

Antimicrobial Activity

A study conducted on various chlorinated pyridine derivatives demonstrated that this compound exhibited notable antimicrobial activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of non-halogenated analogs, suggesting enhanced efficacy due to the chlorination.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations . The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of COX enzymes

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology :
  • Protocol Standardization : Strict control of reaction parameters (temperature ±2°C, solvent purity ≥99.9%).
  • Analytical Cross-Validation : Compare NMR/IR data with published spectra (e.g., PubChem ) and use internal standards (e.g., TMS for NMR).
  • Collaborative Trials : Multi-lab validation of synthesis protocols to identify environmental variables (humidity, catalyst lot variations) .

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